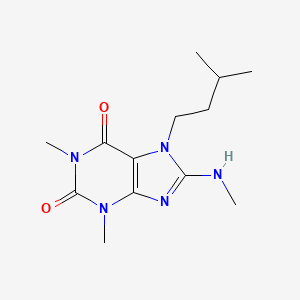![molecular formula C14H9BrCl2N2O2 B5816952 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has gained attention in scientific research due to its potential for use in the development of new drugs.
Mecanismo De Acción
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. Specifically, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), the reduction of inflammation, and the protection of neurons from damage. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing new synthesis methods to increase the yield and purity of 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide, as well as improving its solubility in aqueous solutions.
Métodos De Síntesis
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide can be synthesized using a multistep process involving the reaction of 4-bromoaniline with 2,5-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with cyanamide and subsequent hydrolysis. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Other research has focused on the use of 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O2/c15-9-3-1-8(2-4-9)13(18)19-21-14(20)11-7-10(16)5-6-12(11)17/h1-7H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBMOQZMOYNCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)

![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)



![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)



![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)